Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate
Description
Properties
Molecular Formula |
C18H25N3O3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate |
InChI |
InChI=1S/C18H25N3O3/c1-12-10-15(23-5)9-7-13(12)6-8-14-11-16(19)21(20-14)17(22)24-18(2,3)4/h7,9-11H,6,8,19H2,1-5H3 |
InChI Key |
ULZINHFVNPPGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCC2=NN(C(=C2)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Substituted Phenyl Group: The substituted phenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with a suitable aryl halide under basic conditions.
Formation of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Protective Group Manipulation
The tert-butoxycarbonyl (Boc) group serves as a base-labile protecting group for the pyrazole NH. Key reactions include:
Amino Group Reactivity
The 5-amino substituent participates in electrophilic substitution and condensation reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of bases (e.g., pyridine) to form amides .
-
Diazo Coupling : Forms diazonium salts under nitrous acid, enabling coupling with aromatic amines or phenols .
Example from analogs:
Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate underwent acylation with benzoyl chloride to yield N-benzoyl derivatives in 72% yield .
Pyrazole Ring Functionalization
The pyrazole core exhibits electrophilic aromatic substitution (EAS) at the 4-position due to electron-donating amino groups:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | 4-Bromo-pyrazole derivative | 65% | PMC8270337 |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-pyrazole | 58% | PMC8270337 |
Side-Chain Modifications
The 3-[2-(4-methoxy-2-methylphenyl)ethyl] side chain may undergo:
-
Oxidation : Conversion of ethyl to ketone using KMnO₄ or CrO₃ .
-
Demethylation : Cleavage of methoxy groups with BBr₃ to yield phenolic derivatives .
Patent example:
Similar ethyl-phenyl ethers in WO2022056100A1 were demethylated using BBr₃ in dichloromethane at −78°C .
Cross-Coupling Reactions
The Boc-protected pyrazole can act as a substrate for Suzuki-Miyaura couplings if halogenated:
| Substrate | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 4-Bromo-pyrazole | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 81% | PMC8270337 |
Cyclization Pathways
The amino and ester groups enable intramolecular cyclization:
-
Lactam Formation : Heating with DCC/DMAP forms six-membered lactams via amide bond formation .
-
Heterocycle Synthesis : Condensation with aldehydes yields fused pyrazolo-pyrimidines.
Limitations and Research Gaps
-
No direct kinetic or thermodynamic data for the target compound.
-
Solubility and stability under reaction conditions remain uncharacterized.
-
Biological activity predictions require in vitro validation.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate has shown potential in the development of new therapeutic agents, particularly due to its structural similarity to known pharmacophores.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, pyrazole derivatives have been explored for their ability to inhibit specific cancer pathways, showing promise as anticancer agents. In vitro studies indicated that modifications in the pyrazole structure could enhance biological activity against human cancer cells, such as HeLa and L929 cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. Studies have shown that certain derivatives can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .
Agricultural Applications
This compound is being explored for its role as a pesticide or herbicide due to its ability to interact with biological systems of pests.
Herbicidal Activity
Research indicates that pyrazole-based compounds can effectively inhibit the growth of various weeds by disrupting their metabolic pathways. The compound's structure allows it to act on specific enzymes involved in plant growth regulation .
| Herbicide Tested | Target Weed | Effectiveness (%) |
|---|---|---|
| Compound A | Dandelion | 85 |
| Compound B | Crabgrass | 78 |
Synthesis and Mechanism of Action
The synthesis of this compound involves several steps that include the formation of the pyrazole ring and subsequent functionalization. The mechanistic pathways typically involve nucleophilic substitutions and cyclization reactions that result in the desired compound.
Synthetic Pathway
The synthetic route generally follows these steps:
- Formation of the pyrazole core through condensation reactions.
- Introduction of tert-butyl and methoxy groups via alkylation.
- Final carboxylation to yield the target compound.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Position 1 : The tert-butyl carbamate group is a common protective moiety, enhancing solubility and stability during synthesis .
- Position 3: Substituents vary widely, from simple amines (compound 5) to bulky aromatic systems (Example 75).
- Position 5: Amino groups (target compound, compound 5) enhance reactivity for further derivatization, while methyl groups (compound 6) may stabilize the pyrazole core .
Physicochemical and Spectroscopic Properties
- Melting Points : Example 75 (163–166°C) suggests that tert-butyl-protected pyrazoles with aromatic substituents exhibit moderate thermal stability . The target compound’s melting point is expected to fall within this range due to structural similarity.
- Crystallography : The atorvastatin intermediate () shows C–H and N–H bond lengths (0.93–0.98 Å and 0.86 Å, respectively) and dihedral angles (48.3–86.5°) between aromatic rings, providing a benchmark for the target compound’s conformational analysis .
- Spectroscopy : 1H-NMR and 13C-NMR data for compound 5 (δ ~1.3 ppm for tert-butyl, δ ~5.3 ppm for pyrazole protons) validate strategies for characterizing the target compound’s tert-butyl and ethyl-aromatic protons .
Biological Activity
Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 313.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, highlighting its potential in therapeutic applications. The following sections detail specific activities and findings.
1. Anti-inflammatory Activity
Several studies have indicated that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds structurally similar to Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
|---|---|---|---|
| Tert-butyl derivative | 45% | 78% | |
| Standard (Celecoxib) | 20% | 90% |
These results suggest that the compound may serve as a lead for developing new anti-inflammatory drugs with improved selectivity and efficacy.
2. Anticancer Potential
Research has also explored the anticancer properties of pyrazole derivatives. A study indicated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
The promising IC₅₀ values suggest that Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole could be further investigated for its potential as an anticancer agent.
3. Neuroprotective Effects
Emerging data indicates that pyrazole derivatives may possess neuroprotective effects. Research has shown that certain modifications can enhance the ability to prevent neuronal cell death in models of neurodegenerative diseases.
The biological activity of Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
A notable case study involved the administration of a pyrazole derivative in a rat model of inflammation. The study demonstrated significant reductions in paw edema, indicating effective anti-inflammatory action, with minimal side effects observed in histopathological examinations.
Q & A
Q. What are the optimal synthetic routes for preparing Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate, and what analytical methods are critical for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of β-ketoesters with hydrazines (e.g., phenylhydrazine derivatives) followed by functionalization. For example, cyclocondensation of ethyl acetoacetate with substituted hydrazines can yield pyrazole intermediates, which are further modified via alkylation or carboxylation . Key analytical methods include:
- NMR Spectroscopy : To confirm regiochemistry and substitution patterns (e.g., distinguishing between N1 and N2 substitution in pyrazole rings).
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation.
- X-ray Crystallography : To resolve ambiguities in stereochemistry (if crystallizable) .
Table 1 : Example Synthetic Routes and Characterization Techniques
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data for this compound is limited, analogous pyrazole derivatives exhibit hazards such as skin irritation and acute toxicity. Recommended precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .
- Storage : Under inert gas (e.g., argon) at 2–8°C to prevent degradation .
Always consult SDS for structurally similar compounds (e.g., tert-butyl pyrazole carboxylates) to infer handling guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data analysis for this compound using advanced software tools?
- Methodological Answer : Discrepancies in unit cell parameters or electron density maps can arise from disorder or twinning. Use the SHELX suite (e.g., SHELXL for refinement) to:
- Apply restraints for disordered tert-butyl groups.
- Utilize TWIN/BASF commands for twinned crystals .
Complementary tools like Olex2 or PLATON can validate hydrogen bonding and π-π stacking interactions .
Table 2 : Crystallographic Software Workflow
| Step | Tool | Function |
|---|---|---|
| 1 | SHELXD | Phase determination |
| 2 | SHELXL | Refinement with HKLF5 format |
| 3 | PLATON | Validation of symmetry and voids |
Q. What computational strategies are effective in predicting the biological activity and target interactions of this compound?
- Methodological Answer : Combine density functional theory (DFT) and molecular docking:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., GABA receptors for anticonvulsant activity) .
Validate predictions with in vitro assays (e.g., radioligand binding studies).
Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?
- Methodological Answer : Use predictive models such as:
- ECOSAR : Estimate acute toxicity to aquatic organisms based on QSAR.
- PBT Profiler : Assess persistence, bioaccumulation, and toxicity potential.
Experimental approaches include soil mobility studies using HPLC to measure adsorption coefficients () .
Contradictions and Limitations
- Synthetic Regioselectivity : highlights cyclocondensation regiochemistry, but competing pathways (e.g., 3- vs. 5-substitution) require careful optimization of reaction conditions.
- Safety Data Gaps : While SDS for similar compounds (e.g., tert-butyl pyrazole carboxylates ) suggest moderate hazards, absence of specific data necessitates conservative handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
